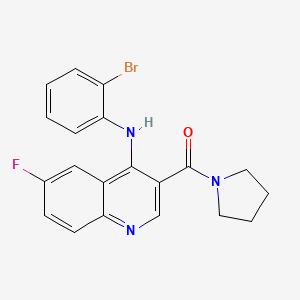
(4-((2-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((2-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H17BrFN3O and its molecular weight is 414.278. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-((2-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone, also referred to by its CAS number 1215675-45-8, is a synthetic derivative belonging to the class of quinoline compounds. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H19BrFN3O, with a molecular weight of 428.3 g/mol. Its structure includes a bromophenyl amino group and a pyrrolidine moiety, which contribute to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C21H19BrFN3O |
| Molecular Weight | 428.3 g/mol |
| CAS Number | 1215675-45-8 |
Antitumor Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit significant antitumor activity. For instance, compounds structurally similar to this compound have been shown to inhibit human class I histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent induction of apoptosis in cancer cell lines such as SKM-1 .
Mechanism of Action:
- HDAC Inhibition : By inhibiting HDACs, these compounds promote the accumulation of acetylated histones, which can lead to altered gene expression favoring apoptosis.
- Cell Cycle Arrest : The compound has been associated with G1 phase cell cycle arrest in various cancer models, suggesting a potential role in halting tumor progression.
Pharmacokinetics
Pharmacokinetic studies reveal that similar quinoline derivatives possess favorable absorption and distribution profiles in vivo. Notably, these compounds demonstrate minimal metabolic differences across various species' hepatocytes, indicating potential for broad applicability in clinical settings .
In Vitro Studies
A study focusing on a related compound demonstrated potent inhibitory effects against human cancer cell lines, showcasing its potential as an antineoplastic agent. The compound was able to induce significant apoptosis and cell cycle arrest at low concentrations .
In Vivo Efficacy
In xenograft models, compounds similar to this compound exhibited substantial tumor growth inhibition when administered orally. These findings underscore the compound's potential as a candidate for further development in cancer therapeutics .
特性
IUPAC Name |
[4-(2-bromoanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrFN3O/c21-16-5-1-2-6-18(16)24-19-14-11-13(22)7-8-17(14)23-12-15(19)20(26)25-9-3-4-10-25/h1-2,5-8,11-12H,3-4,9-10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMWRDJBXSSODY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=CC=C4Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













